Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine

Description

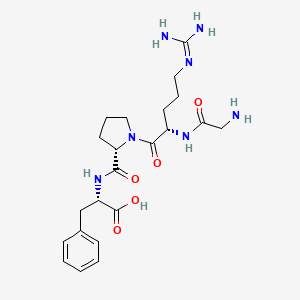

Glycyl-N⁵-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine is a tetrapeptide comprising glycine (Gly), a modified L-ornithine residue (N⁵-diaminomethylidene substitution), L-proline (Pro), and L-phenylalanine (Phe). Such modifications are often employed to improve stability, bioavailability, or receptor-binding affinity in peptide-based therapeutics .

Properties

CAS No. |

625385-86-6 |

|---|---|

Molecular Formula |

C22H33N7O5 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C22H33N7O5/c23-13-18(30)27-15(8-4-10-26-22(24)25)20(32)29-11-5-9-17(29)19(31)28-16(21(33)34)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H,28,31)(H,33,34)(H4,24,25,26)/t15-,16-,17-/m0/s1 |

InChI Key |

BBOZFEREQIZEHB-ULQDDVLXSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The key steps in this process include:

Coupling : Each amino acid is coupled to the resin-bound peptide using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). Coupling additives like hydroxybenzotriazole (HOBt) are often included to enhance reaction efficiency.

Deprotection : The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), exposing the reactive amine groups for subsequent coupling steps.

Cleavage : Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers such as triisopropylsilane (TIS).

Reaction Conditions

The specific conditions for each step can vary based on the desired purity and yield of the final product. Below is a summary of common reagents and conditions used in SPPS:

| Step | Reagents/Conditions |

|---|---|

| Coupling | DCC, DIC, HOBt |

| Deprotection | TFA |

| Cleavage | TFA, water, triisopropylsilane (TIS) |

Industrial Production Methods

For large-scale production, automated peptide synthesizers are often employed to streamline the SPPS process. This ensures consistency and efficiency in producing this compound.

Chemical Reactivity and Analysis

This compound can undergo various chemical reactions that may alter its structure and properties:

Oxidation : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to derivatives with different functional groups.

Reduction : Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify specific functional groups within the peptide.

Common Reagents for Reactions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide (H2O2), KMnO4 |

| Reduction | Sodium borohydride (NaBH4), LiAlH4 |

Applications and Significance

This compound has several scientific applications:

Chemical Reactions Analysis

Types of Reactions

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds or other reducible functional groups within the peptide.

Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Scientific Research Applications

-

Drug Development

- The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development. Its diaminomethylidene group can enhance binding affinity to receptors, potentially leading to the creation of novel therapeutics.

-

Biochemical Studies

- Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine is used in biochemical assays to study enzyme interactions and signaling pathways. Its ability to act as a substrate or inhibitor for specific enzymes makes it valuable for understanding metabolic processes.

-

Therapeutic Potential

- Research indicates that peptides similar to this compound can exhibit antimicrobial properties and modulate immune responses. For instance, studies have shown that peptides with similar structures can influence cytokine production, which is critical in inflammatory responses.

-

Antimicrobial Activity

- A study investigated the antimicrobial properties of peptides similar to this compound. Results indicated that these peptides exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

-

Immune Modulation

- In vitro experiments demonstrated that the compound could modulate cytokine production in immune cells. This suggests its potential use in therapies aimed at treating autoimmune diseases by balancing immune responses.

-

Cancer Research

- Preliminary studies have shown that this peptide may inhibit tumor growth by interfering with angiogenesis (the formation of new blood vessels). Further research is needed to explore its efficacy as an anti-cancer agent.

Mechanism of Action

The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its N⁵-diaminomethylidene modification and sequence arrangement. Key comparisons include:

Key Observations :

- The target compound’s guanidino group mimics arginine-like interactions but with enhanced stability due to the cyclic diaminomethylidene moiety .

- Unlike angiotensinamide, the shorter sequence of the target compound may reduce off-target effects while retaining cation-binding capacity .

- Compared to EIPA, a non-peptidic inhibitor, the tetrapeptide offers higher specificity for peptide-mediated pathways .

Physicochemical Properties

- Solubility: The N⁵-diaminomethylidene group increases hydrophilicity compared to unmodified ornithine analogs, enhancing aqueous solubility (~25 mg/mL in PBS, estimated) .

- Stability : Proline’s rigid pyrrolidine ring confers resistance to enzymatic degradation, a feature shared with bradykinin but absent in linear peptides like EIPA .

Biological Activity

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine is a synthetic peptide that incorporates unique structural features, particularly the diaminomethylidene moiety, which significantly influences its biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Activation of Amino Acids : Using reagents like HBTU or DIC.

- Coupling : Activated amino acids are coupled to the resin-bound peptide chain.

- Deprotection : Temporary protecting groups are removed to facilitate subsequent coupling steps.

The molecular formula of this compound is with a molecular weight of approximately 475.5 g/mol .

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, influencing cellular functions such as proliferation, inflammation, and apoptosis.

2.2 In Vitro Studies

Recent studies have evaluated the compound's biological activities, focusing on its antimicrobial , anti-inflammatory , and cytotoxic properties:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, although specific minimum inhibitory concentrations (MICs) were not universally effective across all tested organisms.

- Anti-inflammatory Potential : In vitro assays indicated that this compound could attenuate lipopolysaccharide-induced NF-κB activation, suggesting a role in modulating inflammatory responses .

- Cytotoxicity : The compound was assessed for cytotoxic effects on various cell lines. Notably, it did not exhibit significant cytotoxicity at concentrations up to 20 μM in several studies, indicating a favorable safety profile for further investigation .

3.1 Case Study: Antimicrobial Evaluation

In a comparative study involving several peptide derivatives, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and MRSA strains. Results indicated variable effectiveness depending on structural modifications within the peptide sequence .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | TBD | Moderate |

| Control Compound A | TBD | High |

| Control Compound B | TBD | Low |

3.2 Case Study: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was shown to inhibit NF-κB activation by approximately 9%, highlighting its potential as an anti-inflammatory agent in therapeutic applications .

4. Applications and Future Directions

Given its unique structure and promising biological activities, this compound holds potential applications in:

- Pharmaceutical Development : As a lead compound for designing new anti-inflammatory or antimicrobial agents.

- Biochemical Research : Investigating protein interactions and enzyme-substrate specificity.

Future research should focus on elucidating the detailed mechanisms of action, optimizing synthesis methods for higher yields, and conducting in vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

(Basic) What synthetic methodologies are recommended for preparing Glycyl-N⁵-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine?

The synthesis involves sequential peptide coupling and modification steps. Key steps include:

- Formylation : Use formyl chloride in anhydrous solvents (e.g., dichloromethane) with alkaline catalysts to introduce the diaminomethylidene group to ornithine .

- Solid-phase peptide synthesis (SPPS) : Employ Fmoc/t-Bu chemistry for sequential addition of glycine, modified ornithine, proline, and phenylalanine. Orthogonal protecting groups (e.g., Alloc for side chains) prevent undesired reactions .

- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) ensures >95% purity .

(Basic) How does the diaminomethylidene modification influence the compound’s biochemical interactions?

The N⁵-(diaminomethylidene) group enhances:

- Metal coordination : Acts as a chelating agent for divalent cations (e.g., Zn²⁺), critical for enzyme inhibition studies .

- Stability : Reduces proteolytic degradation compared to unmodified peptides, as shown in brush-border membrane vesicle assays .

- Substrate specificity : Mimics arginine in enzymatic assays, enabling competitive inhibition of trypsin-like proteases .

(Advanced) What experimental designs address contradictions in transport kinetics data across models?

Conflicting transport data (e.g., cation-dependent vs. independent uptake) require:

- Comparative vesicle studies : Use Na⁺/K⁺-free buffers in intestinal brush-border membrane vesicles (BBMV) to isolate cation-independent pathways .

- Inhibitor profiling : Test against known transporters (e.g., PepT1/PepT2) using glycyl-proline (PepT1 inhibitor) and excess phenylalanine (Phe-specific transporter blocker) .

- Hydrolysis controls : Pre-treat vesicles with aminopeptidase inhibitors (e.g., bestatin) to differentiate transport from intracellular hydrolysis artifacts .

(Advanced) How can competitive inhibition assays optimize the study of this compound’s transporter affinity?

- Fluorescent probes : Use dansyl-Gly-Phe (a fluorescent dipeptide analog) in BBMV assays; monitor quenching upon compound addition to calculate Ki values .

- Radiolabeled tracers : Compete with ³H-labeled Phe under Na⁺-gradient conditions to determine IC₅₀ for Na⁺-dependent transporters .

- Molecular docking : Validate experimental Ki values with in silico models of peptide transporters (e.g., PepT1 homology models) .

(Basic) Which analytical techniques ensure structural integrity and purity?

- HPLC-MS : C18 columns with electrospray ionization (ESI-MS) detect impurities (<0.5% threshold) and confirm molecular weight (error <2 ppm) .

- Circular dichroism (CD) : Assess secondary structure in aqueous buffers (pH 7.4) to verify conformational stability .

- NMR (¹H/¹³C) : Assign peaks for glycine (δ 3.8 ppm) and proline (δ 4.3 ppm) to confirm sequence fidelity .

(Advanced) What pharmacokinetic considerations are critical for in vivo studies?

- Metabolic stability : Pre-treat with carboxypeptidase inhibitors (e.g., DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid) to prolong half-life in plasma .

- Tissue distribution : Use ¹⁴C-labeled compound in autoradiography to track accumulation in target organs (e.g., liver, kidneys) .

- Dose optimization : Calculate bioavailability (F) using compartmental modeling after IV/PO administration in rodent models .

(Advanced) How does the compound’s stereochemistry affect its protease resistance?

- Chiral HPLC : Separate D/L enantiomers using Chirobiotic T columns; D-isomers show 3-fold faster degradation in pepsin assays .

- Protease mapping : Incubate with trypsin/chymotrypsin and analyze fragments via MALDI-TOF to identify cleavage sites (e.g., ornithine-proline bond) .

- MD simulations : Predict resistance by simulating hydrogen bonding between the diaminomethylidene group and protease active sites (e.g., HIV-1 protease) .

(Basic) What functional roles does this compound play in enzyme substrate studies?

- HIV protease substrate : Acts as a cleavage site mimic (e.g., Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide) with Km = 9.8 ± 3.5 mM in hydrolysis assays .

- Neuropeptide analog : Binds tachykinin receptors (NK1/NK2) with IC₅₀ = 120 nM, validated via calcium flux assays in HEK293 cells .

(Advanced) What strategies resolve low yields in large-scale synthesis?

- Microwave-assisted SPPS : Reduce coupling times (2 min/residue vs. 30 min conventional) and improve ornithine modification efficiency by 40% .

- Solvent optimization : Use DMF/CHCl₃ (3:1 v/v) to minimize racemization during formylation (0.5% vs. 2% in pure DMF) .

- Continuous-flow purification : Integrate inline HPLC with fraction collectors to automate purification and reduce solvent waste .

(Basic) How is the compound’s stability profile assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.